(S)-2-(Bromomethyl)-1,4-dioxane
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Overview
Description
(S)-2-(Bromomethyl)-1,4-dioxane is an organic compound characterized by a bromomethyl group attached to a 1,4-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Bromomethyl)-1,4-dioxane typically involves the bromination of 2-(hydroxymethyl)-1,4-dioxane. This reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure the selective formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Bromomethyl)-1,4-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
(S)-2-(Bromomethyl)-1,4-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (S)-2-(Bromomethyl)-1,4-dioxane involves its reactivity with nucleophiles, leading to the formation of various derivatives. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,4-dioxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-1,4-dioxane: Precursor to (S)-2-(Bromomethyl)-1,4-dioxane with a hydroxymethyl group.
2-(Methyl)-1,4-dioxane: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness
This compound is unique due to its bromomethyl group, which provides higher reactivity compared to its chloro and hydroxyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and other applications.
Properties
Molecular Formula |
C5H9BrO2 |
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Molecular Weight |
181.03 g/mol |
IUPAC Name |
(2S)-2-(bromomethyl)-1,4-dioxane |
InChI |
InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2/t5-/m1/s1 |
InChI Key |
YTHQREFZXMNKRR-RXMQYKEDSA-N |
Isomeric SMILES |
C1CO[C@@H](CO1)CBr |
Canonical SMILES |
C1COC(CO1)CBr |
Origin of Product |
United States |
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